molecular formula C17H18N4O B127794 n-[2-(Dimethylamino)ethyl]benzo[b][1,5]naphthyridine-6-carboxamide CAS No. 153470-81-6

n-[2-(Dimethylamino)ethyl]benzo[b][1,5]naphthyridine-6-carboxamide

Cat. No. B127794
M. Wt: 294.35 g/mol
InChI Key: ZKPQFYCRZZXHFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(Dimethylamino)ethyl]benzo[b][1,5]naphthyridine-6-carboxamide, also known as DMABN, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMABN belongs to the class of benzonaphthyridines and has a molecular formula of C19H21N3O.

Scientific Research Applications

N-[2-(Dimethylamino)ethyl]benzo[b][1,5]naphthyridine-6-carboxamide has been studied for its potential applications in various scientific fields. One of the most promising applications of n-[2-(Dimethylamino)ethyl]benzo[b][1,5]naphthyridine-6-carboxamide is in the development of fluorescent probes for bioimaging. n-[2-(Dimethylamino)ethyl]benzo[b][1,5]naphthyridine-6-carboxamide has been shown to have a high quantum yield and a long fluorescence lifetime, making it an ideal candidate for use in bioimaging. n-[2-(Dimethylamino)ethyl]benzo[b][1,5]naphthyridine-6-carboxamide has also been studied for its potential use as a photosensitizer in photodynamic therapy. In addition, n-[2-(Dimethylamino)ethyl]benzo[b][1,5]naphthyridine-6-carboxamide has been investigated for its potential use in the development of new drugs for the treatment of cancer and other diseases.

Mechanism Of Action

The exact mechanism of action of n-[2-(Dimethylamino)ethyl]benzo[b][1,5]naphthyridine-6-carboxamide is not yet fully understood. However, studies have shown that n-[2-(Dimethylamino)ethyl]benzo[b][1,5]naphthyridine-6-carboxamide interacts with DNA and RNA, leading to changes in gene expression. n-[2-(Dimethylamino)ethyl]benzo[b][1,5]naphthyridine-6-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

N-[2-(Dimethylamino)ethyl]benzo[b][1,5]naphthyridine-6-carboxamide has been shown to have a low toxicity and is well-tolerated by cells. In addition, n-[2-(Dimethylamino)ethyl]benzo[b][1,5]naphthyridine-6-carboxamide has been shown to have a high binding affinity to DNA and RNA, making it an ideal candidate for use as a fluorescent probe for bioimaging. n-[2-(Dimethylamino)ethyl]benzo[b][1,5]naphthyridine-6-carboxamide has also been shown to induce apoptosis in cancer cells, making it a potential candidate for use in cancer treatment.

Advantages And Limitations For Lab Experiments

One of the main advantages of n-[2-(Dimethylamino)ethyl]benzo[b][1,5]naphthyridine-6-carboxamide is its high quantum yield and long fluorescence lifetime, making it an ideal candidate for use in bioimaging. n-[2-(Dimethylamino)ethyl]benzo[b][1,5]naphthyridine-6-carboxamide is also well-tolerated by cells and has a low toxicity. However, one of the limitations of n-[2-(Dimethylamino)ethyl]benzo[b][1,5]naphthyridine-6-carboxamide is its relatively complex synthesis process, which can be time-consuming and expensive.

Future Directions

There are several future directions for the study of n-[2-(Dimethylamino)ethyl]benzo[b][1,5]naphthyridine-6-carboxamide. One potential direction is the development of new fluorescent probes for bioimaging using n-[2-(Dimethylamino)ethyl]benzo[b][1,5]naphthyridine-6-carboxamide as a starting point. In addition, n-[2-(Dimethylamino)ethyl]benzo[b][1,5]naphthyridine-6-carboxamide could be further studied for its potential use in the development of new drugs for the treatment of cancer and other diseases. Further research could also be conducted to better understand the mechanism of action of n-[2-(Dimethylamino)ethyl]benzo[b][1,5]naphthyridine-6-carboxamide and its interactions with DNA and RNA.

Synthesis Methods

N-[2-(Dimethylamino)ethyl]benzo[b][1,5]naphthyridine-6-carboxamide can be synthesized using a multistep reaction process. The first step involves the condensation of 2-aminobenzonitrile and 2-chloroethylamine hydrochloride to form 2-(2-aminoethyl)benzonitrile. This intermediate is then reacted with 2,6-dichloro-3-nitropyridine to yield n-[2-(Dimethylamino)ethyl]benzo[b][1,5]naphthyridine-6-carboxamide. The final product is purified using column chromatography to obtain a pure form of n-[2-(Dimethylamino)ethyl]benzo[b][1,5]naphthyridine-6-carboxamide.

properties

CAS RN

153470-81-6

Product Name

n-[2-(Dimethylamino)ethyl]benzo[b][1,5]naphthyridine-6-carboxamide

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]benzo[b][1,5]naphthyridine-6-carboxamide

InChI

InChI=1S/C17H18N4O/c1-21(2)10-9-19-17(22)13-6-3-5-12-11-15-14(20-16(12)13)7-4-8-18-15/h3-8,11H,9-10H2,1-2H3,(H,19,22)

InChI Key

ZKPQFYCRZZXHFJ-UHFFFAOYSA-N

SMILES

CN(C)CCNC(=O)C1=CC=CC2=CC3=C(C=CC=N3)N=C21

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CC2=CC3=C(C=CC=N3)N=C21

synonyms

N-(2-(dimethylamino)ethyl)benzo(b)(1,5)naphthyridine-6-carboxamide
N-DMAE-BNC

Origin of Product

United States

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